![molecular formula C22H18ClN3O3S B14115675 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Uniqueness
2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of a thienopyrimidine core with chlorophenyl and dimethylphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClN3O3S, with a molecular weight of approximately 411.9 g/mol. The structure includes a thienopyrimidine core with a chlorophenyl substituent and an acetamide moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C21H16ClN3O3S |
Molecular Weight | 411.9 g/mol |
IUPAC Name | This compound |
CAS Number | 1260949-38-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an enzyme inhibitor , blocking key pathways involved in cell proliferation and survival. The thienopyrimidine structure is known to facilitate interactions with various biological macromolecules, enhancing its pharmacological profile.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical to cancer cell metabolism.
- Signal Transduction Modulation : It can affect pathways involved in apoptosis and cell growth.
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens.
Biological Activity
Research has demonstrated that derivatives of thienopyrimidine exhibit a range of biological activities:
-
Anticancer Properties : Several studies have indicated that compounds similar to this one possess anticancer activity by inducing apoptosis in cancer cells. For example:
- A study revealed that thienopyrimidine derivatives can inhibit tumor growth in xenograft models.
-
Antimicrobial Effects : Compounds within this class have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria.
- In vitro assays showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
-
Anti-inflammatory Activity : Some derivatives have been shown to reduce inflammation markers in animal models.
- A study reported decreased levels of TNF-alpha and IL-6 in treated mice compared to controls.
Case Studies
Case Study 1: Anticancer Activity
A recent study published in European Journal of Medicinal Chemistry examined the efficacy of thienopyrimidine derivatives in human cancer cell lines. The results indicated that the compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In a study conducted by Journal of Antimicrobial Chemotherapy, researchers tested various thienopyrimidine derivatives against clinical isolates of bacteria. The compound demonstrated potent activity against multi-drug resistant strains.
Properties
Molecular Formula |
C22H18ClN3O3S |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-6-7-16(10-14(13)2)24-19(27)12-25-18-8-9-30-20(18)21(28)26(22(25)29)17-5-3-4-15(23)11-17/h3-11H,12H2,1-2H3,(H,24,27) |
InChI Key |
XQIOYQBDQFFXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3)C |
Origin of Product |
United States |
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